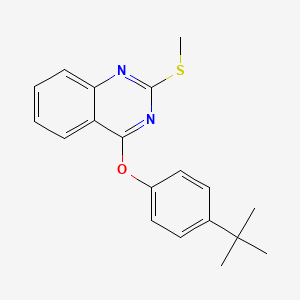

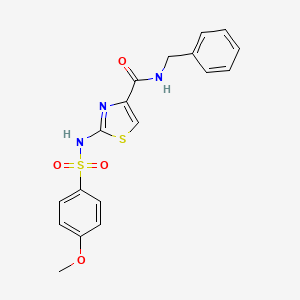

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether

カタログ番号 B2605364

CAS番号:

477845-95-7

分子量: 324.44

InChIキー: PZLSBQKRIUGUPR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the introduction of the tert-butyl, phenyl, and methylsulfanyl groups. The Williamson ether synthesis could potentially be used to introduce the ether linkage .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an ether linkage, a phenyl ring, a tert-butyl group, and a methylsulfanyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ether linkage might be susceptible to cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might confer aromatic stability .科学的研究の応用

Photodecomposition and Degradation Studies

- Photodecomposition of Fenazaquin: Fenazaquin, a compound in the quinazoline class which may share structural similarities with 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether, undergoes photodecomposition in aqueous solutions under UV and sunlight, leading to the formation of several degradation products. This study helps understand the environmental fate of such chemicals (Bhattacharyya, Banerjee, & Bhattacharyya, 2003).

Synthesis and Characterization of Complexes

- Synthesis of Coordination Complexes: Research involving ether-bridged dicarboxylic acids led to the creation of coordination polymeric architectures, which are crucial for understanding the structural diversity and photocatalytic properties for degradation of organic dyes (Lu et al., 2021).

Chemical Reactions and Mechanisms

- Role of Tert-Butyl Group in Pseudorotaxanes: Studies have explored the capacity of the tert-butyl group, such as that in 4-(Tert-butyl)phenyl derivatives, to act as an end-cap in DB24C8-based rotaxanes, revealing insights into the steric effects and molecular interactions in supramolecular assemblies (Tachibana et al., 2004).

Antibacterial Evaluation

- Antibacterial Properties: Research on new quinazolinone derivatives, including structural analysis and antibacterial evaluation, contributes to the development of potential therapeutic agents (Geesi, 2020).

Synthetic Methods

- Synthesis Involving Sterically Hindered Phenols: The creation of quinazolin-4-ones containing a 3,5-di(tert-butyl)-4-hydroxyphenyl group involves novel condensation reactions, showcasing the versatility of tert-butyl phenyl derivatives in synthesizing complex molecules (Kelarev et al., 2004).

Environmental Applications

- Ionic Liquids for Purifying Gasoline Additives: Research demonstrates the use of ionic liquids for the separation and purification of gasoline octane boosters, highlighting the environmental applications of derivatives related to 4-(Tert-butyl)phenyl compounds (Arce, Rodríguez, & Soto, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-tert-butylphenoxy)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-19(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)20-18(21-17)23-4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLSBQKRIUGUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)

![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)